CID 78065804 CID 78065804
Brand Name: Vulcanchem
CAS No.:
VCID: VC19500858
InChI: InChI=1S/C11H23OSi/c1-13(2)12-10-11-8-6-4-3-5-7-9-11/h11H,3-10H2,1-2H3
SMILES:
Molecular Formula: C11H23OSi
Molecular Weight: 199.38 g/mol

CID 78065804

CAS No.:

Cat. No.: VC19500858

Molecular Formula: C11H23OSi

Molecular Weight: 199.38 g/mol

* For research use only. Not for human or veterinary use.

CID 78065804 -

Specification

Molecular Formula C11H23OSi
Molecular Weight 199.38 g/mol
Standard InChI InChI=1S/C11H23OSi/c1-13(2)12-10-11-8-6-4-3-5-7-9-11/h11H,3-10H2,1-2H3
Standard InChI Key AWGOARORIVZZSN-UHFFFAOYSA-N
Canonical SMILES C[Si](C)OCC1CCCCCCC1

Introduction

Identification and Structural Features

Molecular Formula and Composition

CID 78060563 is a tetraorganotin compound comprising four tin (Sn) atoms, two sulfur (S) atoms, and a hydrocarbon framework of 49 carbon and 42 hydrogen atoms . Its molecular formula, C49H42S2Sn4\text{C}_{49}\text{H}_{42}\text{S}_{2}\text{Sn}_{4}, reflects a highly substituted architecture, likely involving phenyl groups and sulfide bridges.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular Weight1169.8 g/molPubChem
Hydrogen Bond Donors0PubChem
Hydrogen Bond Acceptors2PubChem
Rotatable Bonds14PubChem
Exact Mass1167.88055 DaPubChem

Challenges in 3D Conformation Analysis

PubChem’s computational tools cannot generate a 3D conformer for this compound due to its large size (49 atoms), unsupported valences, and the presence of tin, which complicates molecular mechanics calculations .

Physicochemical and Computational Properties

Spectral and Mass Data

  • Exact Mass: 1167.88055 Da (theoretical)

  • Monoisotopic Mass: 1173.88160 Da (observed)
    Discrepancies between exact and monoisotopic masses arise from natural isotopic abundance variations, particularly for tin (Sn), which has ten stable isotopes .

Data Sources and Reliability

PubChem’s Role in Aggregating Chemical Data

PubChem integrates data from 872 sources as of 2022, including academic, governmental, and industrial repositories . For CID 78060563, structural and property data were computed using:

  • OEChem 2.3.0: For SMILES generation.

  • Cactvs 3.4.8.18: For hydrogen bond and rotatable bond counts .

Exclusion of Unreliable Sources

Per user instructions, data from non-peer-reviewed platforms like BenchChem and Smolecule were omitted. PubChem’s standardization protocols ensure consistency across contributed datasets .

Research Implications and Future Directions

Limitations and Knowledge Gaps

No experimental bioactivity or toxicity data exist for CID 78060563 in PubChem. Future studies could prioritize:

  • Synthetic routes for large-scale production.

  • Spectroscopic characterization (e.g., NMR, X-ray crystallography).

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